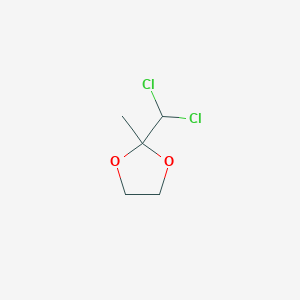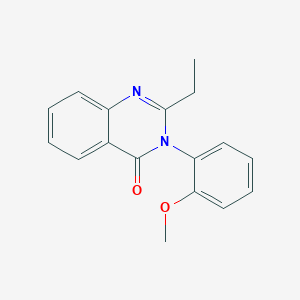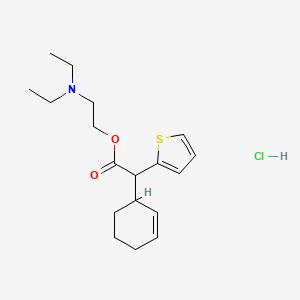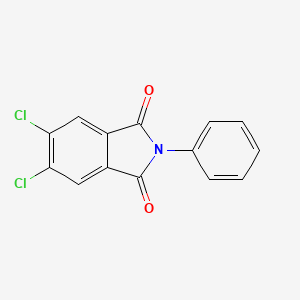
1,4-Benzenediol, 2-methoxy-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,4-Benzenediol, 2-methoxy-, diacetate can be synthesized through the acetylation of 2-methoxyhydroquinone. The general procedure involves the reaction of 2-methoxyhydroquinone with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Reaction Scheme:
2-Methoxyhydroquinone+2Acetic Anhydride→1,4-Benzenediol, 2-methoxy-, diacetate+2Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of temperature and pressure ensures high efficiency and safety.
化学反応の分析
Types of Reactions
1,4-Benzenediol, 2-methoxy-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the acetylated hydroxyl groups back to hydroxyl groups, regenerating the parent hydroquinone derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: 2-Methoxyhydroquinone
Substitution: Various substituted hydroquinone derivatives
科学的研究の応用
1,4-Benzenediol, 2-methoxy-, diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of dyes, polymers, and pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Medicine: Research is ongoing into the use of hydroquinone derivatives in skin lightening and treatment of hyperpigmentation disorders.
Industry: It is used in the production of polymers and resins, where it acts as a stabilizer and antioxidant.
作用機序
The mechanism of action of 1,4-Benzenediol, 2-methoxy-, diacetate involves its ability to undergo redox reactions. The compound can donate electrons, thereby neutralizing free radicals and preventing oxidative damage. This redox activity is central to its antioxidant properties. Additionally, the acetyl groups can be hydrolyzed under physiological conditions, releasing the active hydroquinone derivative, which can then interact with various molecular targets.
類似化合物との比較
Similar Compounds
Hydroquinone: The parent compound, which lacks the methoxy and acetyl groups.
2-Methoxyhydroquinone: Similar structure but without the acetyl groups.
1,4-Benzenediol, diacetate: Lacks the methoxy group.
Uniqueness
1,4-Benzenediol, 2-methoxy-, diacetate is unique due to the presence of both methoxy and acetyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its parent compounds. These modifications can enhance its stability and solubility, making it more suitable for certain applications in organic synthesis and industrial processes.
特性
CAS番号 |
75514-03-3 |
|---|---|
分子式 |
C11H12O5 |
分子量 |
224.21 g/mol |
IUPAC名 |
(4-acetyloxy-3-methoxyphenyl) acetate |
InChI |
InChI=1S/C11H12O5/c1-7(12)15-9-4-5-10(16-8(2)13)11(6-9)14-3/h4-6H,1-3H3 |
InChIキー |
UWWSJVBSLCCVDT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11997098.png)





![4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11997157.png)

![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)





